PF-1163A

Catalog No.
S1538274
CAS No.
258871-59-9
M.F
C27H43NO6
M. Wt
477.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-1163A

CAS Number

258871-59-9

Product Name

PF-1163A

IUPAC Name

(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione

Molecular Formula

C27H43NO6

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C27H43NO6/c1-4-7-22(30)19-24-13-10-20(2)8-5-6-9-26(31)28(3)25(27(32)34-24)18-21-11-14-23(15-12-21)33-17-16-29/h11-12,14-15,20,22,24-25,29-30H,4-10,13,16-19H2,1-3H3/t20-,22+,24+,25+/m1/s1

InChI Key

SDBGPLZSWIQIOV-VQPAQMSKSA-N

SMILES

CCCC(CC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O

Synonyms

(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione

Canonical SMILES

CCCC(CC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O

Isomeric SMILES

CCC[C@@H](C[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O

The exact mass of the compound (3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Macrocyclic Compounds - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

PF-1163A is a depsipeptide, a type of molecule containing both peptide and ester bonds. It is isolated from the fungus Penicillium sp. []. Research suggests PF-1163A has antifungal properties by inhibiting the production of ergosterol, a vital component in fungal cell membranes [, ].

Mechanism of Action

Ergosterol biosynthesis is a well-established target for antifungal drugs. PF-1163A specifically targets ERG25p, a C-4 methyl oxidase enzyme within the ergosterol pathway []. Studies using Saccharomyces cerevisiae, a model organism for fungal research, demonstrate that PF-1163A inhibits ERG25p activity, leading to reduced ergosterol production and hindering fungal growth [].

Antifungal Activity

PF-1163A exhibits antifungal activity against Candida albicans, a common fungal pathogen in humans []. It displays a minimum inhibitory concentration (MIC) of 8 µg/ml against C. albicans, indicating its potential effectiveness in combating this fungal infection []. However, research suggests PF-1163A may not be effective against other Candida species, Aspergillus fumigatus, or human liver HepG2 cells [].

Synergistic Effects

PF-1163A demonstrates promising synergistic effects when combined with existing antifungal drugs like fluconazole []. Studies show that combining PF-1163A with fluconazole significantly reduces the MIC required to inhibit azole-resistant C. albicans growth []. This suggests PF-1163A may be a valuable tool in combating drug-resistant fungal infections.

PF-1163A is a depsipeptide antifungal compound isolated from the fungus Penicillium species. It has garnered attention for its ability to inhibit ergosterol synthesis, a crucial component of fungal cell membranes, making it a potential therapeutic agent against various fungal infections. The compound has a reported inhibitory concentration (IC50) of approximately 12 ng/ml, indicating its potency against target organisms such as Saccharomyces cerevisiae .

PF-1163A undergoes several chemical transformations, particularly in its interactions with biological systems. The compound primarily inhibits the ergosterol biosynthesis pathway. This inhibition leads to the accumulation of 4,4-dimethylzymosterol while decreasing ergosterol levels in yeast cells . The mechanism of action involves interference with specific enzymes in the ergosterol synthesis pathway, which are critical for maintaining fungal cell membrane integrity.

PF-1163A exhibits significant antifungal activity, primarily by targeting ergosterol synthesis. Its effectiveness has been demonstrated in various assays, showing a strong inhibitory effect on fungi that rely on ergosterol for membrane stability. The compound's selectivity for fungal cells over mammalian cells is attributed to the unique presence of ergosterol in fungi, contrasting with cholesterol in mammals .

The synthesis of PF-1163A has been achieved through various methods, including stereoselective total synthesis starting from d-xylose. One notable approach involves the use of Prins cyclization and asymmetric allylation techniques to construct its complex structure . These synthetic routes not only highlight the compound's intricate molecular architecture but also demonstrate innovative methodologies in organic chemistry.

Due to its potent antifungal properties, PF-1163A has potential applications in treating fungal infections, particularly those resistant to conventional antifungals. Its specificity towards ergosterol biosynthesis makes it a candidate for further development in antifungal therapies, especially in clinical settings where drug resistance is a growing concern .

Research on PF-1163A's interactions emphasizes its role in disrupting fungal cell membrane integrity through inhibition of ergosterol synthesis. Studies have shown that this disruption leads to significant morphological changes in fungal cells and contributes to their death . Additionally, interaction studies may explore its potential synergistic effects when combined with other antifungal agents.

PF-1163A belongs to a class of compounds known for their antifungal activities. Below are some similar compounds along with a brief comparison highlighting PF-1163A's uniqueness:

Compound NameSourceMechanism of ActionUnique Features
Amphotericin BStreptomyces nodosusBinds to ergosterol, forming poresBroad-spectrum antifungal activity
CaspofunginSemi-syntheticInhibits glucan synthesisEffective against echinocandin-resistant fungi
VoriconazoleSyntheticInhibits lanosterol demethylationBroad-spectrum; effective against azole-resistant strains
PF-1163APenicilliumInhibits ergosterol synthesisHighly potent with low IC50 values

PF-1163A's unique mechanism targeting ergosterol synthesis specifically distinguishes it from other antifungals that may act through different pathways or have broader mechanisms.

XLogP3

4.6

Wikipedia

PF 1163A

Dates

Last modified: 04-14-2024
1.Nose, H.,Seki, A.,Yaquchi, T., et al. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities. J. Antibiot. (Tokyo) 53(1), 33-37 (2000).

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